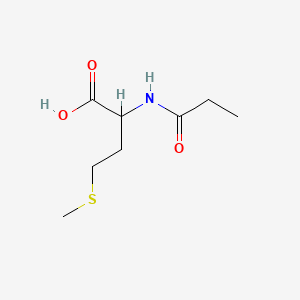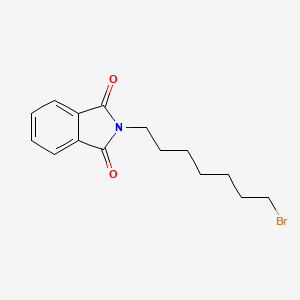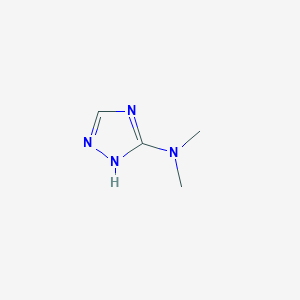
N-Methyl-2-vinylaniline
Overview
Description
N-Methyl-2-vinylaniline is a chemical compound with the molecular formula C9H11N . It has an average mass of 133.190 Da and a monoisotopic mass of 133.089142 Da .
Synthesis Analysis
The synthesis of N-Methyl-2-vinylaniline involves the use of N-Protected-2-vinyl anilines in an intramolecular interrupted hydroaminomethylation (HAM) reaction . This reaction is a powerful tool for the formation of these compounds .Molecular Structure Analysis
The molecular structure of N-Methyl-2-vinylaniline is characterized by its molecular formula C9H11N . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
The intramolecular interrupted HAM reaction is a key chemical reaction involving N-Methyl-2-vinylaniline . This reaction provides an efficient alternative approach for the synthesis of 3-methyl indoles and 3-methyl indoline-2-ol derivatives in one step .Physical And Chemical Properties Analysis
N-Methyl-2-vinylaniline has a molecular formula of C9H11N . It has an average mass of 133.190 Da and a monoisotopic mass of 133.089142 Da .Scientific Research Applications
Synthesis and Chemical Applications
N-Methyl-2-vinylaniline, also known as 2-vinylaniline, has been extensively researched for its applications in synthetic chemistry. One significant application is in the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds, facilitating the construction of quinoline-2-carboxylate derivatives. This methodology has demonstrated compatibility with a variety of functional groups and shows potential for pharmaceutical industry use (Wang et al., 2018). Additionally, 2-vinylanilines have been utilized in palladium-catalyzed asymmetric cyclocarbonylation reactions to create 3,4-dihydro-4-methyl-2(1H)-quinolin-2-ones, a process contributing to advancements in asymmetric synthesis (Okuro et al., 1997).
Polymer Science and Material Applications
In the realm of polymer science, N-methylaniline, a derivative of N-Methyl-2-vinylaniline, has been explored for its role in producing monodisperse and isolated microspheres of poly(N-methylaniline) through dispersion polymerization. This research has implications for materials science, particularly in nanotechnology and the development of microscale materials (Harima et al., 2010).
Sensor Development
There has been research into the development of sensors utilizing derivatives of N-Methyl-2-vinylaniline. For instance, a CO2 sensor based on a composite thin film of emeraldine base polyaniline and poly(vinyl alcohol), which contains N-methyl pyrrolidone, has been characterized for its potential in environmental monitoring and gas detection applications (Irimia‐Vladu & Fergus, 2006).
Advanced Synthesis Techniques
Further research has explored the use of 2-vinylanilines in advanced synthesis techniques. For example, Co(acac)2 catalyzed isocyanide insertion with 2-vinylanilines under an O2 atmosphere has been investigated for the synthesis of 2-aminoquinolines, a process that emphasizes the construction of new C(sp2)–C(sp2) and C(sp2)–N bonds in a single-step, highlighting its relevance in organic synthesis and medicinal chemistry (Xu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-ethenyl-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-6-4-5-7-9(8)10-2/h3-7,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNLIKQRSZTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968043 | |
| Record name | 2-Ethenyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5339-28-6 | |
| Record name | 2-Ethenyl-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC3495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethenyl-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silane](/img/structure/B3053289.png)












